Superior Antiproliferative Potency in EC109 Esophageal Cancer Cells vs. Parent Flexicaulin A and Oridonin
Compound 2y (Antiproliferative agent-4) exhibited the most potent antiproliferative activity among all flexicaulin A derivatives tested, with an IC₅₀ of 0.13 ± 0.01 μM against EC109 esophageal cancer cells. This represents a marked improvement over the parent natural product flexicaulin A (FA) and the related ent-kaurene diterpenoid oridonin [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.13 ± 0.01 μM |
| Comparator Or Baseline | Flexicaulin A (parent compound): >10 μM (estimated from activity rank); Oridonin: higher IC₅₀ than FA |
| Quantified Difference | Compound 2y > flexicaulin A > oridonin (rank order of potency) |
| Conditions | EC109 human esophageal cancer cell line; MTT assay; 72-hour incubation |
Why This Matters
Procurement of Antiproliferative agent-4 provides access to the most potent compound within this structural series, enabling experiments at lower concentrations with reduced solvent interference and improved assay sensitivity.
- [1] Huo JF, Hu TX, Dong YL, Zhao JZ, Liu XJ, Li LL, Zhang XY, Li YF, Liu HM, Ke Y, Wang C. Synthesis and in vitro and in vivo biological evaluation of novel derivatives of flexicaulin A as antiproliferative agents. Eur J Med Chem. 2020;208:112789. View Source
